molecular formula C13H13ClN2O3S2 B2484591 3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 2034315-61-0

3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2484591
CAS No.: 2034315-61-0
M. Wt: 344.83
InChI Key: VPEQWOMFLWRLTC-UHFFFAOYSA-N
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Description

3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 3 and a pyrrolidin-3-yloxy group at position 2. The pyrrolidine ring is further modified by a thiophene-2-sulfonyl moiety, introducing sulfonyl and aromatic thiophene functionalities.

Synthetic routes for analogous pyridine derivatives often involve multi-step reactions, such as nucleophilic substitution, cyclization, or coupling reactions. For example, describes the synthesis of 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine derivatives via condensation of cyclohexanedione derivatives with substituted anilines in ethanol and piperidine .

Properties

IUPAC Name

3-chloro-4-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S2/c14-11-8-15-5-3-12(11)19-10-4-6-16(9-10)21(17,18)13-2-1-7-20-13/h1-3,5,7-8,10H,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEQWOMFLWRLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is introduced via a sulfonylation reaction using thiophene-2-sulfonyl chloride.

    Coupling with Pyridine: The final step involves coupling the pyrrolidine intermediate with 3-chloro-4-hydroxypyridine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thiophene sulfonyl group can participate in redox reactions, potentially altering the compound’s electronic properties.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The pyridine and thiophene sulfonyl groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s unique substituents differentiate it from related pyridine derivatives:

Compound Key Substituents Impact on Properties
Target Compound 3-Cl, 4-(pyrrolidin-3-yloxy-thiophenesulfonyl) Enhanced solubility (sulfonyl group), conformational rigidity (pyrrolidine-thiophene)
Compound 12 () 4-(4-chlorophenyl), 6-(4-methoxyphenyl), triazolyl-pyrrolothiazolopyrimidine Increased steric bulk; methoxy group may improve lipophilicity
2-Amino-4-(2-chloro-5-phenyl)pyridine () 2-Cl, 5-(4-substituted phenyl), amino group Amino group enhances hydrogen bonding; chloro-phenyl improves π-π stacking
Pyridin-2-one derivatives () Hydroxy, amino, dimethylamino groups Polar groups increase aqueous solubility; dimethylamino enhances basicity

Key Observations :

  • The sulfonyl group in the target compound likely improves solubility compared to non-sulfonated analogs (e.g., ’s chloro-phenyl derivatives) .
  • Chlorine atoms at position 3 (target) versus position 2 () may alter electronic distribution, influencing reactivity or interaction with hydrophobic pockets .

Structural Validation and Crystallography

The target compound’s structure would likely be validated using X-ray crystallography (via SHELX software) , similar to methods described in and . This contrasts with ’s reliance on spectroscopic techniques (IR, NMR) for characterization . Crystallographic validation ensures precise stereochemical assignment, critical for understanding the pyrrolidine-thiophene conformation’s role in bioactivity.

Biological Activity

3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical structure, synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a chloro group and a pyrrolidine ring linked via an ether bond. Additionally, it contains a thiophene sulfonyl group attached to the pyrrolidine ring. The synthesis typically involves:

  • Formation of the Pyrrolidine Intermediate : Cyclization reactions using appropriate amine and aldehyde precursors.
  • Introduction of the Thiophene Sulfonyl Group : Sulfonylation reactions using thiophene-2-sulfonyl chloride.
  • Coupling with Pyridine : Coupling the pyrrolidine intermediate with 3-chloro-4-hydroxypyridine under basic conditions to yield the target compound.

Biological Activity

The biological activity of 3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine has been explored in various studies, revealing its potential as a therapeutic agent in multiple domains.

Antimicrobial Activity

Research indicates that compounds similar to 3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine exhibit significant antimicrobial properties. For instance, derivatives containing pyrrolo[3,4-c]pyridine structures have shown effectiveness against various pathogens, including bacteria and fungi .

Antiviral Properties

Studies have highlighted that certain derivatives of pyrrolo[3,4-c]pyridines possess antiviral activity, particularly against HIV. For example, modifications in the substituents on the pyridine ring significantly influence their efficacy against viral replication .

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. Research has demonstrated that related compounds can inhibit cancer cell proliferation in vitro. For instance, specific derivatives have shown cytotoxic effects against ovarian and breast cancer cell lines while maintaining low toxicity in non-cancerous cells .

The mechanism of action for 3-Chloro-4-((1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyridine likely involves interactions with specific molecular targets such as enzymes or receptors. The chloro group on the pyridine ring may facilitate these interactions, potentially modulating enzymatic activities or signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
3-Chloro-4-(thiophen-2-yl)phenolSimilar to 3-Chloro compoundModerate antimicrobial activity
4-(1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yloxy)pyridineLacks chloro groupLimited antitumor effects
3-Chloro-pyrimidine derivativeContains a pyrimidine ringVaries in antiviral activity

Case Studies and Research Findings

  • Antiviral Efficacy : A study evaluated the antiviral properties of pyrrolo[3,4-c]pyridines against HIV strains, demonstrating that certain modifications led to improved efficacy (EC50 <10 µM) .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various derivatives on cancer cell lines, revealing promising results with selective toxicity profiles .

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